2-((1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
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Overview
Description
The compound “2-((1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide” is a complex organic molecule that contains several functional groups, including an imidazole ring, a thioether group, and an acetamide group . Imidazole rings are five-membered heterocyclic moieties that possess three carbon, two nitrogen, four hydrogen atoms, and two double bonds . They are known for their broad range of chemical and biological properties .
Scientific Research Applications
Synthesis and Biological Activities
- Imidazole derivatives, including acetamides, have been synthesized and evaluated for various biological activities. For instance, the synthesis of omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives demonstrated anticonvulsant activity against seizures induced by maximal electroshock, highlighting the therapeutic potential of these compounds in neurology (Aktürk et al., 2002).
- Another study focused on the synthesis of carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives as potential PET tracers for imaging nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1), indicating their application in diagnostic imaging and drug discovery (Gao et al., 2016).
Chemical Transformations and Complexation Studies
- Research into versatile thioureido-acetamides showed their utility as starting materials for heterocyclic syntheses in one-pot cascade reactions. This demonstrates the role of imidazole derivatives in facilitating efficient synthetic routes for producing various heterocycles, important in pharmaceutical chemistry and material science (Schmeyers & Kaupp, 2002).
- Studies on coordination complexes constructed from pyrazole-acetamide derivatives, including their hydrogen bonding effects on self-assembly processes and antioxidant activity, reveal the application of imidazole-containing compounds in developing new materials with potential antioxidative properties (Chkirate et al., 2019).
Antimicrobial and Anti-inflammatory Activities
- The antimicrobial and anti-inflammatory activities of acetamido pyrrolyl azoles were explored, with certain derivatives showing promising antibacterial activity against K. pneumoniae and good antifungal activity against P. chrysogenum. This underscores the potential of imidazole derivatives in addressing antibiotic resistance and inflammation (Sowmya et al., 2017).
Complexation Behavior and Metal Ion Interaction
- Imidazolyl acetamido p-tert-butylcalix[4]arenes were synthesized and their complexation behavior with monovalent and divalent metal picrates studied. This research highlights the utility of imidazole derivatives in creating new ligands for metal ion complexation, relevant in catalysis, environmental remediation, and sensor technology (Cheriaa et al., 2008).
Future Directions
Properties
IUPAC Name |
2-[1-(2-methoxyethyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S/c1-13-4-6-15(7-5-13)16-11-20-19(23(16)8-9-25-3)27-12-18(24)21-17-10-14(2)26-22-17/h4-7,10-11H,8-9,12H2,1-3H3,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHHCIPPPLPAINM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2CCOC)SCC(=O)NC3=NOC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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